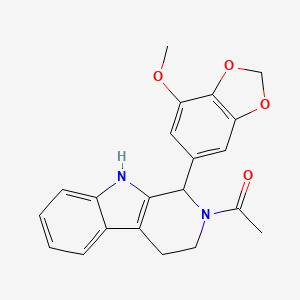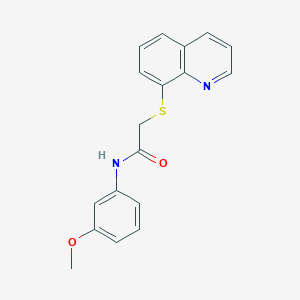![molecular formula C17H18ClNO6 B5171883 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5171883.png)
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the effects of β2-adrenergic receptor activation and inhibition.
Wirkmechanismus
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is a selective β2-adrenergic receptor antagonist, meaning it binds to and blocks the activity of β2-adrenergic receptors. β2-adrenergic receptors are found in many tissues throughout the body, including the lungs, heart, and blood vessels. When these receptors are activated, they cause relaxation of smooth muscle and increased heart rate and contractility.
Biochemical and Physiological Effects:
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which can be beneficial in the treatment of asthma. It has also been shown to decrease heart rate and contractility, which can be beneficial in the treatment of hypertension and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is a highly selective β2-adrenergic receptor antagonist, meaning it specifically targets β2-adrenergic receptors and does not affect other receptors. This makes it a useful tool for studying the effects of β2-adrenergic receptor activation and inhibition in various physiological processes. However, one limitation of 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is that it has a relatively short half-life, meaning its effects may not be long-lasting.
Zukünftige Richtungen
There are a number of future directions for research involving 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551. One area of interest is investigating the role of β2-adrenergic receptors in the development of asthma and other respiratory diseases. Another area of interest is investigating the use of 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 in the treatment of hypertension and cardiovascular disease. Additionally, there is interest in developing new β2-adrenergic receptor antagonists with longer half-lives and improved selectivity.
Synthesemethoden
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 can be synthesized through a multi-step process starting with the reaction of 2,6-dimethoxyphenol with 2-chloro-4-nitrophenylacetonitrile to form 2-chloro-4-nitrophenoxyphenylacetonitrile. This compound is then reacted with 3-chloropropylamine to form the final product, 2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene 118,551 is widely used in scientific research to study the effects of β2-adrenergic receptor activation and inhibition. It is commonly used to investigate the role of β2-adrenergic receptors in various physiological processes, including asthma, hypertension, and cardiovascular disease.
Eigenschaften
IUPAC Name |
2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6/c1-22-15-5-3-6-16(23-2)17(15)25-10-4-9-24-14-8-7-12(19(20)21)11-13(14)18/h3,5-8,11H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDZVEUORRNDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4,6-dimethylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5171803.png)


![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)
![3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5171847.png)

![9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5171859.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propylcarbamate](/img/structure/B5171860.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5171863.png)
![N-(2-fluorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5171867.png)
![methyl 4-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5171874.png)
![4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5171879.png)
![(4-{2,2-bis[1-(4-methylphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5171887.png)